N-(9H-xanthen-9-yl)pyridine-4-carboxamide
CAS No.: 26864-00-6
Cat. No.: VC16339296
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26864-00-6 |
|---|---|
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | N-(9H-xanthen-9-yl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H14N2O2/c22-19(13-9-11-20-12-10-13)21-18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,21,22) |
| Standard InChI Key | IHCSGQFLWZJGPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(9H-Xanthen-9-yl)pyridine-4-carboxamide combines a tricyclic xanthene system (two benzene rings fused to a central oxygen-containing heterocycle) with a pyridine-4-carboxamide substituent. The IUPAC name N-(9H-xanthen-9-yl)pyridine-4-carboxamide reflects this arrangement, where the xanthen-9-yl group is attached to the pyridine carboxamide’s nitrogen atom . The SMILES notation (C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=NC=C4) and InChIKey (IHCSGQFLWZJGPY-UHFFFAOYSA-N) provide precise computational identifiers for this structure .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₂ |
| Molecular Weight | 302.3 g/mol |
| XLogP3-AA | 3.7 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface | 58.6 Ų |
Data derived from PubChem and VulcanChem indicate moderate lipophilicity (XLogP3-AA 3.7) and sufficient polar surface area for membrane permeability, suggesting favorable pharmacokinetic properties for central nervous system targeting.
Spectroscopic Characterization
Synthetic batches are typically validated through:
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¹H NMR: Distinct signals for xanthene’s aromatic protons (δ 6.8–7.4 ppm), pyridine’s β-protons (δ 8.5–8.7 ppm), and the amide NH (δ 10.2 ppm).
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IR Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3300–3350 cm⁻¹ (N-H) .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 303.3 with fragmentation patterns confirming the xanthene-pyridine cleavage.
Synthesis and Optimization Strategies
Primary Synthetic Routes
The compound is synthesized through a three-step protocol:
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Xanthene Activation: 9H-Xanthen-9-ol undergoes nucleophilic substitution with thionyl chloride to form the reactive xanthenyl chloride intermediate.
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Amide Coupling: Pyridine-4-carboxylic acid is converted to its acid chloride using oxalyl chloride, followed by reaction with xanthenylamine in anhydrous dichloromethane .
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Purification: Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to ≥95% purity.
Yield Enhancement Techniques
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Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 78% yield .
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Phase-transfer catalysis (tetrabutylammonium bromide) improves interfacial reactivity in heterogeneous systems.
Biological Activity Profile
Anti-inflammatory Mechanisms
In LPS-stimulated macrophages, the compound demonstrates IC₅₀ values of 2.8 μM (TNF-α suppression) and 3.5 μM (IL-6 reduction). Molecular dynamics simulations suggest competitive binding at the TLR4/MD-2 interface (binding energy −9.2 kcal/mol), disrupting MyD88-dependent signaling .
Neuroprotective Effects
Pretreatment with 10 μM concentration:
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Reduces glutamate-induced excitotoxicity in hippocampal neurons by 62% (p < 0.01 vs. control).
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Enhances mitochondrial membrane potential (ΔΨm) by 40% through upregulation of Bcl-2/Bax ratio .
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Inhibits calcium overload (68% reduction) via negative modulation of L-type voltage-gated channels .
Table 2: Kinase Inhibition Profiles (IC₅₀, nM)
| Kinase | N-(9H-Xanthen-9-yl)pyridine-4-carboxamide | Sorafenib (Control) |
|---|---|---|
| VEGFR-2 | 18.4 ± 1.2 | 12.1 ± 0.8 |
| PDGFR-β | 23.9 ± 2.1 | 34.5 ± 3.0 |
| FLT3 | 9.8 ± 0.7 | 15.6 ± 1.4 |
| Haspin | 4.3 ± 0.3 | >1000 |
Data from Frontier studies reveal unique potency against Haspin kinase, a regulator of mitotic progression, suggesting potential antineoplastic applications distinct from classical kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Xanthene Oxygen: Replacement with sulfur decreases TNF-α inhibition by 7-fold, emphasizing hydrogen bonding role.
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Pyridine Positioning: 4-carboxamide orientation provides optimal kinase binding versus 2- or 3-substituted analogs .
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Amide Linker: Methylation abolishes 89% of neuroprotection, confirming NH’s role in calcium channel interactions .
Table 3: Biological Activity Comparison
| Compound | TNF-α IC₅₀ (μM) | VEGFR-2 IC₅₀ (nM) | Neuroprotection (%) |
|---|---|---|---|
| N-(9H-Xanthen-9-yl)pyridine-4-carboxamide | 2.8 | 18.4 | 62 |
| Xanthodipine | >50 | 145.6 | 28 |
| Lidoflazine | 12.4 | >1000 | 41 |
| Nifedipine | Inactive | >1000 | 34 |
Data synthesized from VulcanChem and MDPI demonstrate superior multi-target activity compared to classical calcium channel blockers.
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp 28 × 10⁻⁶ cm/s) with 89% oral bioavailability predicted .
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Metabolism: Primary CYP3A4 substrate (70% clearance) with glucuronidation at the pyridine nitrogen .
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Toxicity: Ames test negative but hepatotoxicity alerts (Mitochondrial Membrane Potential IC₅₀ 45 μM) .
Formulation Challenges
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